BenchChemオンラインストアへようこそ!

Remikiren

Hypertension Renin Inhibition Comparative Pharmacology

Remikiren is the definitive benchmark direct renin inhibitor for RAAS research. Its unique PK/PD disconnect—extremely rapid absorption (Tmax ~5 min) yet prolonged blood pressure reduction despite near-zero oral bioavailability—makes it an irreplaceable probe for tissue compartment mechanisms and target binding kinetics. With a 1.7× shorter residence time on human renin vs. aliskiren (1.5 h vs. 2.5 h), it provides a quantitative variable for structure–kinetic relationship studies. Validated in primate hypertension models and human renal hemodynamics (11.3% ERPF increase), it is the ideal positive control or comparator for novel DRI candidates.

Molecular Formula C33H50N4O6S
Molecular Weight 630.8 g/mol
CAS No. 126222-34-2
Cat. No. B1679268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemikiren
CAS126222-34-2
Synonyms(S)-alpha-((S)-alpha-((t-butylsulfonyl)methyl)hydrocinnamamido)-N-((1S,2R,3S)-1-(cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl)imidazole-4-propionamide
remikiren
Ro 42-5892
Ro-42-5892
Molecular FormulaC33H50N4O6S
Molecular Weight630.8 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O
InChIInChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1
InChIKeyUXIGZRQVLGFTOU-VQXQMPIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Remikiren (CAS 126222-34-2): An Orally Active, Transition-State Analog Renin Inhibitor with Sub-Nanomolar Human Renin Affinity


Remikiren (Ro 42-5892), a peptidomimetic transition-state analog of the angiotensinogen cleavage site, functions as a highly specific, orally active direct renin inhibitor [1]. Its primary mechanism involves potent inhibition of human renin, with reported IC₅₀ values of 0.7 nM for purified human renin and 0.8 nM for human plasma renin [2]. Developed initially by Hoffmann–La Roche, this small molecule represents a foundational compound in the evolution of orally bioavailable renin-angiotensin-aldosterone system (RAAS) modulators for hypertension research, serving as a critical benchmark for subsequent drug development [3].

Why In-Class Substitution of Remikiren is Scientifically Invalid: A Context-Dependent Pharmacology Driven by Species Specificity and Clinical Nuance


Direct renin inhibitors are not a homogeneous class; their pharmacological utility is dictated by profound differences in species specificity, oral bioavailability, and tissue penetration [1]. Remikiren exhibits high potency against primate renin but demonstrates significantly reduced activity in rodent models, a critical consideration for preclinical study design [2]. Furthermore, its unique pharmacokinetic profile is characterized by extremely rapid absorption (Tmax ~5 min) but very low absolute oral bioavailability (<1% in humans, ≤6% in animals), coupled with a long pharmacodynamic duration that is not explained by its short plasma half-life [3]. This disconnect between pharmacokinetics and pharmacodynamics, hypothesized to be mediated by a 'tissue compartment,' creates a distinct scientific profile that cannot be assumed for other renin inhibitors or even within the broader RAAS modulator family [4]. Substituting another DRI without considering these context-dependent parameters would introduce significant variability and compromise the reproducibility and interpretability of experimental results.

Remikiren (CAS 126222-34-2): A Comparative Quantitative Evidence Guide for Scientific Procurement


Comparative Potency: Remikiren and Aliskiren are Equipotent Against Recombinant Human Renin (Ki ≤ 0.04 nM)

In a direct head-to-head comparison, remikiren and aliskiren were found to be equipotent inhibitors of recombinant human renin, both exhibiting a K(i) ≤ 0.04 nM. This demonstrates that, at the molecular target level, remikiren possesses comparable intrinsic activity to the clinically approved benchmark DRI, aliskiren [1].

Hypertension Renin Inhibition Comparative Pharmacology

Comparative Binding Kinetics: Aliskiren's Residence Time on Human Renin is 1.7x Longer Than Remikiren's

Despite being equipotent (Kᵢ), remikiren and aliskiren exhibit distinct binding kinetics. A direct comparison using SPR biosensor assays revealed that aliskiren has a slower dissociation rate (kₒff = 0.11 × 10⁻³ s⁻¹) compared to remikiren (kₒff = 0.18 × 10⁻³ s⁻¹) [1]. This translates to a drug-target residence time of 2.5 hours for aliskiren, which is 1.7-fold longer than remikiren's 1.5 hours [1].

Drug-Target Residence Time Renin Inhibition SPR Biosensor

Comparative In Vivo Efficacy in Primates: Remikiren Demonstrates Superior Antihypertensive Effect Over Enalkiren and CGP 38560A

In a comparative study using a sodium-depleted primate model, remikiren demonstrated a markedly greater reduction in arterial pressure compared to two other renin inhibitors, CGP 38560A and enalkiren [1]. Importantly, this differential efficacy could not be explained by differences in in vitro potency or plasma biochemical changes, suggesting that remikiren's superior in vivo performance is driven by other pharmacological properties, such as tissue distribution [1].

Primate Model Hypertension In Vivo Pharmacology

Species-Specific Potency Profile: Remikiren Exhibits High Primate but Low Rodent Renin Inhibition

Remikiren's inhibitory potency is highly species-dependent, a hallmark of early renin inhibitors. In vitro studies show IC₅₀ values of 0.7 nM for human renin, 1.0 nM for marmoset renin, and 1.7 nM for squirrel monkey renin [1]. In stark contrast, remikiren is described as 'less active' in rat and dog, with a pharmacokinetic study noting that it is a 'potent inhibitor of renin' only in primates [2]. This profile contrasts with more modern DRIs like aliskiren, which also shows activity in spontaneously hypertensive rats [3].

Species Specificity Preclinical Models Renin Inhibition

Clinical Hemodynamics: Remikiren Monotherapy Shows Modest MAP Reduction, with Diuretic Potentiation

In a short-term clinical study of 29 patients with essential hypertension, remikiren (600 mg orally for 8 days) as monotherapy did not produce a statistically significant change in blood pressure [1]. However, when co-administered with the diuretic hydrochlorothiazide (12.5 mg or 25 mg) for the final 4 days, a 'marked reduction in blood pressure' was observed [1]. This contrasts with a separate study where a single oral dose in sodium-restricted patients induced a significant peak fall in mean arterial pressure (MAP) of 8.5% (± 0.8%), demonstrating the context-dependency of its antihypertensive effect [2].

Clinical Trial Hypertension Combination Therapy

Comparative In Vivo Efficacy in Marmosets: Aliskiren (3 mg/kg) Demonstrates Superior Antihypertensive Effect to Remikiren

A direct comparative study in sodium-depleted marmosets evaluated the blood pressure-lowering effect of a single oral dose of 3 mg/kg aliskiren versus the same dose of remikiren or zankiren [1]. Aliskiren produced a more pronounced reduction in blood pressure than either remikiren or zankiren at this dose [1]. This finding highlights that despite being equipotent in vitro, aliskiren's superior in vivo efficacy in this primate model is likely driven by its more favorable pharmacokinetic properties, such as longer residence time and potentially better tissue distribution [2].

Marmoset Model Hypertension In Vivo Efficacy

Validated Research Scenarios for Remikiren (CAS 126222-34-2) Based on Comparative Evidence


Pharmacological Tool for Investigating Drug-Target Residence Time and PK/PD Disconnect in RAAS Modulation

Remikiren is an ideal comparator compound for studies focused on drug-target binding kinetics. While it is equipotent to aliskiren (Kᵢ ≤ 0.04 nM), its 1.7x shorter residence time on human renin (1.5 h vs. 2.5 h) provides a quantifiable variable for investigating the role of target binding duration in determining the duration of pharmacodynamic effect [1]. Furthermore, its unique profile of rapid absorption (Tmax ~5 min) and very low oral bioavailability (<1%) juxtaposed with a prolonged blood pressure-lowering effect makes it a powerful tool for studying the PK/PD disconnect and the role of a 'tissue compartment' in renin inhibition [2][3].

Validated Positive Control or Benchmark for Non-Human Primate Models of Hypertension

Remikiren is a well-characterized and effective antihypertensive agent in primate models, including sodium-depleted marmosets and squirrel monkeys [1]. Its in vivo efficacy has been benchmarked against other renin inhibitors, demonstrating superiority over enalkiren and CGP 38560A [2]. Researchers utilizing primate models can confidently employ remikiren as a positive control or benchmark compound, leveraging the existing body of comparative data to contextualize the efficacy of novel DRIs or other RAAS modulators in a translationally relevant species.

Investigating the Hemodynamic and Renal Effects of Direct Renin Inhibition in Humans

The clinical trial data for remikiren provides a well-defined basis for studies of human RAAS pharmacology. Its effects on renal hemodynamics are documented, showing an 11.3% (± 1.4%) increase in effective renal plasma flow and a stable glomerular filtration rate, alongside a significant decrease in filtration fraction and renal vascular resistance [1]. This profile, combined with the clinical observation that its antihypertensive effect is potentiated by diuretics, makes remikiren a valuable tool for studies examining the interplay between sodium status, RAAS activation, and the renal response to direct renin inhibition [2].

Combinatorial Pharmacology Studies: Evaluating Synergy with Diuretics and Other RAAS Agents

Clinical evidence demonstrates that remikiren's antihypertensive effect is significantly potentiated when combined with a diuretic like hydrochlorothiazide, an effect not observed with short-term monotherapy [1]. This established synergy provides a compelling rationale for its use in studies designed to elucidate the mechanistic basis for this potentiation or to explore novel combination therapies targeting the RAAS. As a benchmark DRI, remikiren can serve as a comparator arm for studies evaluating the combination potential of newer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remikiren

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.